9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]
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Overview
Description
9-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] is a complex organic compound with the molecular formula C29H17Cl It is characterized by a spiro linkage between a benzo[c]fluorene and a fluorene moiety, with a chlorine atom attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
9-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving molecular interactions and binding studies.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 9-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] involves its interaction with specific molecular targets. The spiro linkage and chlorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromospiro[benzo[c]fluorene-7,9’-fluorene]
- 9-Iodospiro[benzo[c]fluorene-7,9’-fluorene]
- 9-Fluorospiro[benzo[c]fluorene-7,9’-fluorene]
Uniqueness
9-Chlorospiro[benzo[c]fluorene-7,9’-fluorene] is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity can affect the compound’s overall properties, making it distinct in its applications and interactions.
Properties
IUPAC Name |
9-chlorospiro[benzo[c]fluorene-7,9'-fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17Cl/c30-19-14-15-23-27(17-19)29(26-16-13-18-7-1-2-8-20(18)28(23)26)24-11-5-3-9-21(24)22-10-4-6-12-25(22)29/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYIGQDZUYHYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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